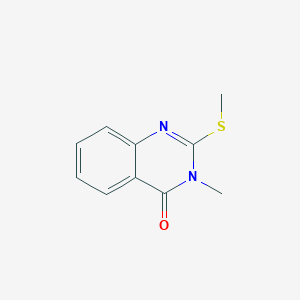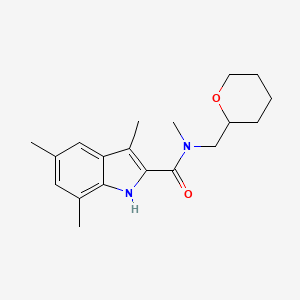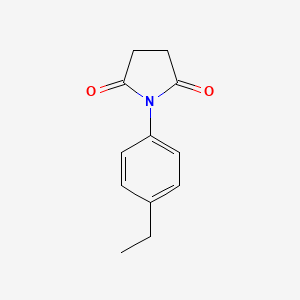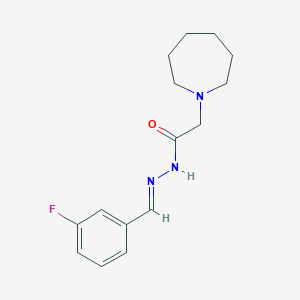![molecular formula C18H23N3O2S B5512050 2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)
2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.15109816 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Thiazolo[3, 2]pyridines, which include structures similar to the compound , have been synthesized and tested for antimicrobial activities. These compounds show promise in combating microbial infections (El‐Emary, Khalil, Ali, & El-Adasy, 2005).
Application in Pharmaceutical Research
- The compound's structural elements are found in various pharmaceutical patents, indicating its potential in drug development. Such structures have been explored for their therapeutic properties, particularly in migraine treatment as alpha-subtype selective 5-HT-1D receptor agonists (Habernickel, 2001).
Anticancer Potential
- Thiazolo[3,2-a]pyridines, similar to the compound of interest, have been prepared with some showing promising anticancer activity across a range of cancer cell lines. This suggests potential applications in cancer research and therapy (Altuğ et al., 2011).
Reactions with Nucleophiles
- The compound's structural components have been used in reactions with various nucleophiles. These reactions are significant for synthesizing a range of derivatives, which could have diverse biological activities (Sayed & Ali, 2007).
Synthesis of Heterocyclic Compounds
- The compound is relevant in the synthesis of various heterocyclic compounds, which are crucial in the development of new therapeutic agents. Heterocyclic chemistry is a core area of pharmaceutical research (Avasthi & Knaus, 1981).
Application in Antiviral Research
- Compounds with similar structural motifs have been studied for their antiviral properties. This includes potential activity against herpes simplex virus-1 and human immunodeficiency virus-1, highlighting the compound's relevance in antiviral drug discovery (El-Subbagh et al., 2000).
Potential as Aurora Kinase Inhibitors
- Derivatives of the compound have been explored as Aurora kinase inhibitors, a target in cancer treatment. This suggests its application in developing cancer therapies (ヘンリー,ジェームズ, 2006).
Development as Anticancer Agents
- Pyridine-thiazole hybrid molecules, including structures similar to the compound, have shown high antiproliferative activity against various cancer cell lines. This indicates the compound's potential in developing new anticancer agents (Ivasechko et al., 2022).
Mecanismo De Acción
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets in the body.
Mode of Action
The thiazole ring, a key structural component of this compound, is known to undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the targets’ function.
Biochemical Pathways
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound affects multiple biochemical pathways. These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, diuresis, seizure activity, neuroprotection, and tumor growth or cytotoxicity.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound induces a range of molecular and cellular effects. These could include antioxidant effects, analgesic effects, anti-inflammatory effects, antimicrobial effects, antifungal effects, antiviral effects, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects.
Direcciones Futuras
Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future research directions could involve exploring these areas further.
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-1-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-17(24-13-20-14)7-8-18(22)21-10-4-6-16(11-21)23-12-15-5-2-3-9-19-15/h2-3,5,9,13,16H,4,6-8,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSMMIBKJQFLHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)N2CCCC(C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-ethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5511968.png)
![5-ethyl-4-[(4-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5511976.png)
![4-[(3-hydroxybenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5511986.png)


![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![2-methyl-4-(3-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5512032.png)



![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)
![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)
![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

